molecular formula C6H9Cl B2638992 1-Chloro-2,4-hexadiene CAS No. 17100-75-3

1-Chloro-2,4-hexadiene

Cat. No.: B2638992
CAS No.: 17100-75-3
M. Wt: 116.59
InChI Key: OGAKEJHVQRBQLA-UHFFFAOYSA-N
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Description

1-Chloro-2,4-hexadiene (CAS: 34632-89-8) is a halogenated conjugated diene with the molecular formula C6H9Cl and an average molecular weight of 116.59 g/mol . This compound serves as a versatile building block and reactive intermediate in organic synthesis, particularly valued for its conjugated diene system and a chlorine atom that provides a site for further functionalization . Its structure features a six-carbon chain with conjugated double bonds at the 2nd and 4th positions, which gives rise to several geometric isomers, with the (2E,4E) stereoisomer being a commonly specified form . The conjugation allows for delocalization of pi electrons, enabling key reactions such as 1,2- and 1,4-additions and cycloadditions . This compound is primarily significant as a precursor in the synthesis of more complex organic molecules. Its core value lies in its ability to participate in Diels-Alder reactions, which are pivotal [4+2] cycloadditions used to construct six-membered rings . Furthermore, the presence of the chlorine atom makes it a suitable substrate for cross-coupling reactions and nucleophilic substitutions, expanding its utility in creating functionalized polymers and advanced materials . Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should occur in a well-ventilated environment, with the use of appropriate personal protective equipment (PPE) such as gloves and safety glasses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-1-chlorohexa-2,4-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3/b3-2+,5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAKEJHVQRBQLA-MQQKCMAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Chloro 2,4 Hexadiene and Its Analogues

De Novo Synthetic Routes to 1-Chloro-2,4-hexadiene

De novo synthesis refers to the creation of the molecule from foundational precursors. For this compound, this involves either the selective modification of a pre-existing hexadiene skeleton or the construction of the diene system from smaller unsaturated fragments.

The most direct conceptual approach to synthesizing this compound is by the chlorination of a non-halogenated hexadiene, such as 2,4-hexadiene (B1165886). However, the presence of two double bonds in a conjugated system presents significant challenges in controlling the reaction's outcome. scribd.com

When a conjugated diene like 2,4-hexadiene reacts with an electrophile such as a chlorine source, it can undergo two primary modes of addition: 1,2-addition and 1,4-addition. libretexts.org In the case of 2,4-hexadiene, 1,2-addition would place the new substituents on adjacent carbons (C2 and C3), while 1,4-addition would place them at the ends of the conjugated system (C2 and C5). libretexts.org Controlling this regioselectivity is paramount to selectively synthesizing the desired isomer.

A sophisticated method to control regioselectivity involves palladium-catalyzed oxidation of 1,3-dienes. Research has shown that the reaction of 1,3-dienes with lithium chloride (LiCl) and lithium acetate (B1210297) (LiOAc) in the presence of a palladium catalyst selectively yields 1-acetoxy-4-chloro-2-alkenes. researchgate.net This process represents a highly regioselective 1,4-acetoxychlorination, where the chlorine atom is added to one end of the diene system and an acetate group is added to the other. researchgate.net This strategy avoids the mixture of products often seen in simple electrophilic additions.

Table 1: Regioselective Palladium-Catalyzed 1,4-Acetoxychlorination of Dienes researchgate.net
Starting DieneReaction SystemPrimary Product TypeSelectivity
1,3-CyclohexadienePd(OAc)₂, LiCl, LiOAccis-1-Acetoxy-4-chloro-2-cyclohexeneHigh (>97% cis)
(E,E)-2,4-HexadienePd(OAc)₂, LiCl, LiOAc(R,R)-4-Acetoxy-5-chloro-2-hexeneHigh Stereoselectivity
(E,Z)-2,4-HexadienePd(OAc)₂, LiCl, LiOAc(R,S)-4-Acetoxy-5-chloro-2-hexeneHigh Stereoselectivity

Stereoselectivity refers to the control of the spatial orientation of atoms in a molecule. In the synthesis of this compound, this primarily concerns the geometry of the double bonds (E/Z isomerism). The stereochemistry of the starting diene often dictates the stereochemistry of the product, especially in concerted or metal-catalyzed reactions. acs.org

An alternative to modifying a pre-formed diene is to construct the diene system itself from smaller, unsaturated building blocks. Acetylenic (containing a carbon-carbon triple bond) and vinylic (containing a carbon-carbon double bond) precursors are often used in these strategies.

For instance, transition metal-catalyzed tandem reactions can convert acetylenic and vinylic precursors into complex diene systems in a single pot. A rhodium(I)-catalyzed approach has been developed to synthesize functionalized (E,Z)-dienals from propargyl vinyl ethers. google.com This reaction proceeds through a sequence involving a Claisen rearrangement followed by a stereoselective hydrogen transfer, demonstrating how acetylenic and vinylic functionalities can be strategically combined to form a stereodefined diene. google.com Similarly, vinylic phosphonates have been synthesized from 1,5-hexadiene (B165246) precursors, showcasing the utility of vinylic groups as key intermediates in the synthesis of more complex unsaturated systems. cdnsciencepub.com The condensation of vinylic precursors like acrolein with other molecules is another established method for building more complex structures that can feature diene motifs. researchgate.net

Modern synthetic methods heavily rely on catalysts to enhance reaction rates, yields, and, most importantly, selectivity. For the synthesis of complex molecules like this compound, transition metal-based catalysts are particularly prominent.

Transition metals such as palladium, rhodium, and iron play a pivotal role in the synthesis of conjugated dienes. mdpi.comnih.govpsu.edu These metals can coordinate to the double bonds of a diene, modifying its reactivity and enabling transformations that are otherwise difficult to achieve. psu.edu

Palladium: As discussed, palladium catalysts are highly effective in mediating the selective 1,4-acetoxychlorination of 1,3-dienes. researchgate.net This reaction provides a controlled route to chloro-substituted diene analogues.

Iron: The tricarbonyliron fragment, Fe(CO)₃, can be used as a protecting group for a conjugated diene system. psu.edu By coordinating to the diene, the iron complex prevents it from undergoing reactions like Diels-Alder cycloadditions while allowing other parts of the molecule to be modified. The bulky Fe(CO)₃ group can also act as a stereodirecting group, influencing the direction of attack of incoming reagents. This strategy is valuable for multi-step syntheses of complex polyunsaturated natural products. psu.edu

Rhodium: Rhodium catalysts are known to facilitate tandem reactions for the synthesis of dienals from acetylenic vinyl ethers, showcasing their ability to orchestrate complex bond reorganizations to form diene systems with specific stereochemistry. google.com

Table 2: Examples of Transition Metal Systems in Diene Synthesis
Transition MetalCatalytic System ExampleApplication in Diene SynthesisReference
PalladiumPd(OAc)₂ / LiClStereo- and regioselective 1,4-acetoxychlorination of 1,3-dienes. researchgate.net
IronFe(CO)₅ (for complex formation)Protection and stereodirected functionalization of conjugated dienes. psu.edu
RhodiumRh(I) complexesTandem rearrangement/hydrogen transfer of acetylenic vinyl ethers to form dienals. google.com

Catalytic Systems Employed in its Formation

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold, characterized by its conjugated diene system and a reactive chlorine atom, serves as a versatile building block in organic synthesis. Its structure allows for a multitude of chemical transformations, enabling the construction of more intricate molecular frameworks and the introduction of diverse functional groups.

The conjugated diene portion of this compound is highly reactive and participates in various addition and cycloaddition reactions, which are fundamental for building molecular complexity.

One of the most powerful reactions for this purpose is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. The hetero-Diels-Alder reaction, in particular, offers a pathway to biologically significant heterocyclic compounds. For instance, the reaction of conjugated dienes with nitroso dienophiles leads to the formation of 3,6-dihydro-2H-1,2-oxazine scaffolds. beilstein-journals.org These oxazines are valuable intermediates for synthesizing a range of biologically active molecules. beilstein-journals.org The reactivity in these cycloadditions is influenced by substituents on the diene; electron-donating groups tend to increase the reactivity of the diene. beilstein-journals.org

Addition reactions also provide a route to more complex structures. The double bonds in this compound can undergo both 1,2- and 1,4-addition with electrophiles, with the product distribution often depending on the specific reaction conditions. This selective reactivity is a key tool for synthesizing various organic compounds with targeted functional groups.

Furthermore, the diene structure is amenable to polymerization. Through techniques like radical polymerization, this compound can be used to create copolymers. These polymers may exhibit enhanced mechanical and thermal properties, making them relevant in materials science. The ability to form transition metal complexes, for example with molybdenum and tungsten carbonyls, further highlights its utility in organometallic and coordination chemistry.

Table 1: Derivatization Reactions of the this compound Diene System

Reaction Type Reagent Class Resulting Structure Significance
Hetero-Diels-Alder Nitroso Dienophiles 3,6-dihydro-2H-1,2-oxazine Access to biologically active heterocycles. beilstein-journals.org
Electrophilic Addition Hydrogen Halides Halogenated Hexenes Formation of functionalized aliphatic chains.
Radical Polymerization Radical Initiators Copolymers Creation of materials with enhanced properties.

| Complexation | Transition Metals (e.g., Mo, W) | Organometallic Complexes | Intermediates in organometallic synthesis. |

The terminal chlorine atom on the this compound molecule is a key functional handle for derivatization. Its presence makes the adjacent carbon atom electrophilic and susceptible to a variety of transformations, primarily nucleophilic substitution and organometallic coupling reactions.

In nucleophilic substitution reactions, the chloride ion acts as a good leaving group, allowing for its displacement by a wide range of nucleophiles. This enables the introduction of functionalities such as amines, alcohols, and thiols, thereby creating diverse analogues of the parent compound.

Palladium-catalyzed cross-coupling reactions represent another sophisticated strategy for modifying the halogen moiety. These reactions, which are central to modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. kvmwai.edu.in For example, coupling with boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) can attach aryl, vinyl, or alkynyl groups, significantly increasing the molecular complexity. The development of catalytic enantioselective C-H functionalization methods also opens up possibilities for creating chiral molecules with high atom economy. scispace.com

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rsc.orgunivpancasila.ac.id The synthesis of this compound and its analogues can benefit significantly from these approaches.

Key metrics for evaluating the "greenness" of a chemical process include atom economy and the E-factor (mass ratio of waste to product). rsc.org Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. rsc.org For halogenated compounds, this involves moving away from traditional methods that may use stoichiometric and often hazardous halogenating agents, which can generate significant waste. The historical "chlorohydrin process" for producing ethylene (B1197577) oxide, for example, was known for its poor atom economy and the generation of chlorinated by-products. rsc.org

Modern sustainable approaches favor catalytic methods. For instance, the synthesis of dienes like 1,4-hexadiene (B1233536) can be achieved through highly efficient rhodium-catalyzed reactions of ethylene and butadiene. google.com Applying similar catalytic principles to the synthesis and functionalization of this compound can lead to more sustainable processes. This includes the use of transition-metal catalysts for C-H functionalization, which avoids the need for pre-functionalized substrates and reduces the number of synthetic steps. scispace.com

The choice of solvent is another critical aspect of green synthesis. Replacing volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions can drastically reduce the environmental impact of a process. univpancasila.ac.id Microwave-assisted synthesis is another green technique that can accelerate reaction times, improve yields, and reduce energy consumption. univpancasila.ac.id

Table 2: Application of Green Chemistry Principles to Halogenated Diene Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefit
High Atom Economy Use of catalytic addition reactions instead of substitution. rsc.org Maximizes incorporation of raw materials into the product, reducing waste.
Catalysis Employing transition-metal catalysts (e.g., Rh, Pd) for synthesis and functionalization. scispace.comgoogle.com Lowers activation energy, increases reaction rates, enables selective transformations, and reduces waste.
Benign Solvents Replacing hazardous organic solvents with water or ionic liquids. univpancasila.ac.id Reduces environmental impact and improves operational safety.
Energy Efficiency Utilizing microwave-assisted synthesis. univpancasila.ac.id Reduces reaction times and energy consumption compared to conventional heating.

| Waste Reduction | Designing syntheses to minimize by-product formation. rsc.org | Lowers the E-factor and reduces the cost and environmental burden of waste disposal. |

Mechanistic Investigations of 1 Chloro 2,4 Hexadiene Reactivity

Electrophilic Addition Reactions to the Conjugated Diene System

Conjugated dienes, including 1-chloro-2,4-hexadiene, readily undergo electrophilic addition reactions. libretexts.orglibretexts.org The presence of the conjugated system, where p-orbitals on four adjacent carbons overlap, leads to the formation of characteristic 1,2- and 1,4-addition products. libretexts.orgmsu.edu The initial step in these reactions is the attack of an electrophile, such as a proton (H⁺) from a hydrogen halide (HX), on one of the double bonds. pearson.comquimicaorganica.org This initial attack is regioselective, favoring the formation of the most stable carbocation intermediate. libretexts.org For a conjugated diene, this intermediate is a resonance-stabilized allylic carbocation, which is key to understanding the product distribution. libretexts.orgpressbooks.pub

The addition of hydrogen halides (HX) to this compound is a classic example illustrating the principles of electrophilic addition to conjugated systems. The reaction proceeds via an allylic carbocation intermediate, leading to a mixture of products. pressbooks.puborgoreview.com The distribution of these products is governed by principles of kinetic and thermodynamic control. quimicaorganica.orgfiveable.mechadsprep.com

Protonation of the C2-C3 or C4-C5 double bond of this compound leads to a resonance-stabilized secondary allylic carbocation. The subsequent attack by the halide ion (X⁻) can occur at either of the two carbons sharing the positive charge, resulting in the 1,2-adduct and the 1,4-adduct. jove.com

A study on the addition of HCl to the closely related 2,4-hexadiene (B1165886) shows the formation of both 4-chloro-2-hexene and 2-chloro-3-hexene, which correspond to the 1,2- and 1,4-addition products, respectively. gauthmath.com

The 1,2-addition product, also known as the kinetic product, is formed faster, particularly at lower temperatures. chadsprep.comjove.com This pathway involves the nucleophilic halide attacking the carbon atom of the allylic carbocation that is closest to the initial site of protonation or bears a greater share of the positive charge. libretexts.orgmsu.edu The transition state leading to the kinetic product has a lower activation energy compared to the 1,4-pathway. fiveable.me Therefore, under conditions where the reaction is irreversible (typically low temperatures, around 0°C or below), the product that forms more rapidly will predominate. chadsprep.comlibretexts.org The formation of an ion pair between the newly formed carbocation and the halide ion can also favor the 1,2-addition, as the nucleophile is in close proximity to the adjacent carbon. libretexts.org

The 1,4-addition product, or conjugate addition product, is often the more thermodynamically stable of the two isomers. orgoreview.comfiveable.me This increased stability typically arises from the resulting alkene having a more substituted double bond. libretexts.orgmasterorganicchemistry.com At higher temperatures (e.g., 40°C or above), the addition reaction becomes reversible. masterorganicchemistry.com This allows the initially formed products to revert to the allylic carbocation intermediate and re-equilibrate. libretexts.org Under these conditions of thermodynamic control, the final product mixture will reflect the relative stabilities of the products, favoring the more stable 1,4-adduct. fiveable.melibretexts.org

Table 1: Kinetic vs. Thermodynamic Control in HX Addition to Conjugated Dienes
Control TypeTypical ConditionsFavored ProductDetermining FactorReaction Characteristic
Kinetic ControlLow Temperature (e.g., ≤ 0°C), Short Reaction Time1,2-Addition ProductRate of Formation (Lower Activation Energy)Irreversible
Thermodynamic ControlHigh Temperature (e.g., ≥ 40°C), Long Reaction Time1,4-Addition ProductProduct Stability (More Substituted Alkene)Reversible (Equilibrium)

The formation of both 1,2- and 1,4-addition products is a direct consequence of the structure of the intermediate allylic carbocation. orgoreview.com When a proton adds to the terminal carbon of a conjugated diene system, it forms a carbocation that is stabilized by resonance. libretexts.org The positive charge is delocalized over two carbon atoms. orgoreview.comuzh.ch

For this compound, protonation at C-5 would generate an allylic cation with the positive charge shared between C-2 and C-4.

Resonance Structure A: Positive charge on C-4.

Resonance Structure B: Positive charge on C-2.

Nucleophilic attack by the halide ion at C-4 yields the 1,2-addition product, while attack at C-2 yields the 1,4-addition product. The stability of this delocalized cation is significantly greater than that of a non-allylic carbocation, which is why this is the preferred intermediate. pressbooks.pub

The addition of halogens like Br₂ or Cl₂ to this compound also proceeds via 1,2- and 1,4-addition pathways. The mechanism is slightly different from HX addition. Initially, one of the double bonds attacks the halogen molecule (e.g., Br₂), leading to the formation of a cyclic bromonium ion (or chloronium ion) intermediate and a bromide ion (Br⁻). youtube.com

In the subsequent step, the bromide ion can attack one of the carbons of the former double bond.

1,2-Addition: The bromide ion attacks one of the carbons of the original double bond, opening the three-membered ring to give the 1,2-dihalo product.

1,4-Addition (Conjugate Addition): The unreacted double bond can act as an internal nucleophile, attacking one of the carbons of the bromonium ion. This opens the ring and forms a new allylic carbocation, which is then attacked by the bromide ion at the terminal position. A more common view is that the initial attack by the halide ion can occur at the terminal carbon (C-4) of the conjugated system, which causes the pi bond to shift and the bromonium ion to open, resulting in the 1,4-adduct. youtube.commasterorganicchemistry.com

As with HX addition, the product distribution can be influenced by temperature, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product, typically due to the formation of a more substituted internal alkene. youtube.com

Table 2: Predicted Products from Halogenation (X₂) of this compound
Addition TypeProduct Structure (Example with Br₂)IUPAC Name
1,2-AdditionCH₃-CH(Br)-CH(Br)-CH=CH-CH₂Cl5,6-Dibromo-1-chloro-2-hexene
1,4-AdditionCH₃-CH(Br)-CH=CH-CH(Br)-CH₂Cl4,6-Dibromo-1-chloro-2-hexene

Regioselectivity and Stereoselectivity Studies in HX Addition

Nucleophilic Substitution Reactions at the Chlorinated Position

The chlorine atom in this compound is at an allylic position. This structural feature makes the C-Cl bond susceptible to nucleophilic substitution reactions. pearson.com Allylic halides are generally more reactive than their saturated alkyl halide counterparts in both Sₙ1 and Sₙ2 reactions.

The enhanced reactivity is due to two main factors:

Sₙ1 Pathway: The carbocation formed upon the departure of the chloride leaving group is an allylic carbocation, which is stabilized by resonance delocalization across the adjacent double bond system. This lowers the activation energy for the ionization step.

Sₙ2 Pathway: The transition state of an Sₙ2 reaction is stabilized by the overlap of the p-orbitals of the attacking nucleophile and the leaving group with the p-orbitals of the adjacent pi bond.

A strong nucleophile can directly displace the chloride ion in an Sₙ2-type mechanism. Alternatively, under solvolysis conditions (e.g., in ethanol (B145695) or water), the reaction may proceed through an Sₙ1 mechanism, involving the formation of a resonance-stabilized allylic carbocation. This Sₙ1 intermediate could potentially lead to a mixture of products if the nucleophile attacks at different positions of the delocalized cation (an Sₙ1' reaction).

SN1 and SN2' Reaction Mechanisms

The presence of a chlorine atom at the allylic position makes this compound susceptible to nucleophilic substitution reactions. The specific mechanism, whether it be SN1, SN2, or the related SN2' pathway, is influenced by the reaction conditions, including the nature of the nucleophile and the solvent.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves the formation of a carbocation intermediate. stackexchange.com For this compound, the departure of the chloride ion would result in a resonance-stabilized allylic carbocation. This delocalization of the positive charge across the C1, C2, and C4 positions significantly stabilizes the intermediate, making the SN1 pathway plausible, particularly with weak nucleophiles in polar protic solvents. stackexchange.comucalgary.ca The stability of this allylic cation is a key factor in the compound's reactivity in substitution reactions. stackexchange.comucalgary.ca

The SN2' (Substitution Nucleophilic, second-order, with allylic rearrangement) reaction is a concerted process where the nucleophile attacks the carbon at the end of the double bond (C4), leading to a shift of the double bond and expulsion of the leaving group from the allylic position (C1). masterorganicchemistry.com This mechanism is a possibility for this compound, especially with strong, sterically unhindered nucleophiles. The conjugated system of the diene facilitates this type of attack. masterorganicchemistry.com

Direct SN2 reactions, where the nucleophile attacks the carbon bearing the chlorine from the backside, are also possible. However, the allylic nature of the substrate often favors SN1 or SN2' pathways due to the stability of the respective intermediates and transition states. acs.org

Chemo- and Regioselectivity in Substitution Processes

Chemo- and regioselectivity are critical considerations in the substitution reactions of this compound, particularly under conditions that favor an SN1-type mechanism involving the allylic carbocation intermediate.

Chemoselectivity refers to the preferential reaction of one functional group over others. In the case of this compound, the primary allylic chloride is the most reactive site for nucleophilic substitution.

Regioselectivity in these reactions is determined by the site of nucleophilic attack on the resonance-stabilized allylic carbocation. The positive charge in the intermediate is shared between carbon 1 and carbon 3. This leads to the potential for two constitutional isomers as products. Attack at C1 results in the direct substitution product, while attack at C3 leads to the rearranged, or allylic substitution, product. The ratio of these products is influenced by both electronic and steric factors. Generally, attack at the less substituted carbon is favored, but the distribution of positive charge in the carbocation also plays a crucial role.

Nucleophile Attack SiteProductSubstitution Type
C11-Nu-2,4-hexadieneDirect (SN1)
C33-Nu-1,4-hexadieneAllylic Rearrangement (SN1')
C4Not a typical SN1 product-

Pericyclic Reactions of the Diene System

The conjugated diene structure of this compound allows it to participate in a variety of pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are highly stereospecific and are valuable tools in organic synthesis. uzh.ch

Diels-Alder Cycloadditions as Building Blocks

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org this compound can act as the diene component in these reactions. The presence of the chloro substituent can influence the reactivity of the diene and the regioselectivity of the cycloaddition. Electron-withdrawing groups on the diene can decrease its reactivity in normal-demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. libretexts.org Conversely, they can increase reactivity in inverse-electron-demand Diels-Alder reactions.

The reaction of 2,4-hexadien-1-ol with maleic anhydride (B1165640) has been studied, providing a model for the behavior of substituted hexadienes in Diels-Alder reactions. researchgate.net The stereochemistry of the diene is crucial; for the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. wikipedia.org

Endo/Exo Selectivity in Cycloadditions

The Diels-Alder reaction can lead to the formation of two diastereomeric products: the endo and the exo adducts. wikipedia.org The endo product is often the major product under kinetic control, a phenomenon known as the Alder-endo rule. uzh.ch This preference is attributed to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile in the transition state.

However, steric effects can counteract this electronic preference. wikipedia.org In the case of this compound, the chloro-substituent at the 1-position could sterically hinder the approach of the dienophile, potentially influencing the endo/exo ratio. The final product distribution will depend on a balance between these electronic and steric factors, as well as the reaction temperature, as the exo product is often the thermodynamically more stable isomer. libretexts.org

SelectivityFavored ProductControlling Factors
Endo Substituents on dienophile are oriented towards the dieneSecondary orbital interactions
Exo Substituents on dienophile are oriented away from the dieneSteric hindrance, thermodynamic stability
Asymmetric Diels-Alder Strategies

Electrocyclic Ring-Opening and Ring-Closure Dynamics

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond to close a ring or the breaking of a sigma bond to open a ring. hhrc.ac.inmasterorganicchemistry.com These reactions are stereospecific and their outcome is predicted by the Woodward-Hoffmann rules, which depend on the number of pi electrons and whether the reaction is initiated by heat (thermal) or light (photochemical). chemistrylearner.comaklectures.com

For this compound, a relevant electrocyclic reaction would be the ring-closure of a substituted 1,3,5-hexatriene (B1211904) to form a cyclohexadiene. For example, a hypothetical (3Z)-1-chloro-1,3,5-hexatriene could undergo a thermal disrotatory ring closure to form a substituted cyclohexadiene. The stereochemistry of the substituents on the newly formed ring is dictated by the disrotatory motion. nih.govresearchgate.net

Conversely, the ring-opening of a substituted cyclobutene (B1205218) can yield a conjugated diene. The thermal ring-opening of cis-3-chloro-4-methylcyclobutene proceeds via a conrotatory process to give a specific isomer of the corresponding hexadiene. uomustansiriyah.edu.iq This demonstrates the high degree of stereocontrol in these reactions. The principles governing these transformations would apply to the electrocyclic reactions involving the this compound system. The presence and position of the chlorine atom can influence the activation energy and the equilibrium position of these reactions. researchgate.net

Reaction Conditions4n π-electrons(4n+2) π-electrons
Thermal ConrotatoryDisrotatory
Photochemical DisrotatoryConrotatory

Sigmatropic Rearrangements

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. wikipedia.org For this compound, the most probable thermally induced sigmatropic rearrangements are bohrium.com-shifts, as these are common in 1,3-diene systems. libretexts.orglibretexts.org According to the Woodward-Hoffmann rules, a thermal bohrium.com-hydrogen shift in a 6-electron system (four π-electrons from the diene and two σ-electrons from the migrating C-H bond) proceeds via a suprafacial pathway, which is sterically feasible. wikipedia.orgox.ac.uklibretexts.org

In the context of this compound, two potential thermal bohrium.com-sigmatropic shifts can be considered: a hydrogen shift and a chlorine shift.

bohrium.com-Hydrogen Shift: A hydrogen atom from the C6 methyl group could migrate to the C1 position. This would involve a six-membered transition state and result in the isomerization of (E/Z)-1-chloro-2,4-hexadiene to (E/Z)-6-chloro-1,3-hexadiene. The presence of the chlorine atom at C1 would influence the electron density of the diene system, but the fundamental orbital symmetry rules governing the reaction would still apply. libretexts.org Studies on related systems, such as the thermal isomerization of 2,4-hexadiene isomers, confirm the feasibility of such rearrangements. tamu.edu

bohrium.com-Chloro Shift: The migration of the chlorine atom from C1 to C5 is also theoretically possible. While less common than hydrogen shifts, bohrium.com-halogen shifts have been studied in perturbed pericyclic systems. researchgate.net Such a reaction would proceed through a similar suprafacial transition state, yielding 5-chloro-1,3-hexadiene. The relative migratory aptitude of chlorine versus hydrogen would depend on the specific transition state energies.

These rearrangements are typically reversible, and the final product distribution would be governed by the thermodynamic stability of the respective isomers. High temperatures, often exceeding 200°C, are generally required to overcome the activation energy for these uncatalyzed reactions. wikipedia.org

Radical Reaction Pathways and Their Control

The conjugated diene system of this compound is susceptible to free radical addition reactions. When a radical species, such as a bromine atom generated from HBr in the presence of peroxides, adds to the diene, it forms a resonance-stabilized allylic radical intermediate. orgoreview.commasterorganicchemistry.com The initial addition of the radical can occur at either C1, C2, C3, or C4 of the diene backbone. However, addition is most likely to occur at the terminal carbons (C1 or C4) to produce the most stable allylic radical intermediates.

Attack at C4, for instance, would generate an allylic radical with resonance structures localizing the radical at C2 and C4. Subsequent reaction with a hydrogen donor (e.g., HBr) can lead to multiple products. This process is analogous to the well-studied radical addition of HBr to butadiene. masterorganicchemistry.com The regioselectivity of the addition is subject to kinetic and thermodynamic control.

Kinetic Control: At lower temperatures, the product distribution is determined by the relative rates of reaction at the different positions of the resonance-stabilized radical intermediate. Often, the product resulting from the reaction at the most substituted carbon of the initial radical or the one with the highest free-radical character predominates.

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the product distribution shifts to favor the most thermodynamically stable alkene isomer.

The table below outlines the potential products from the addition of a generic radical reagent "H-X" (like HBr under radical conditions) to this compound, assuming initial radical attack at the C4 position.

Addition TypeIntermediate Radical PositionFinal ProductProduct Name
1,2-Addition (to C3-C4 bond)C3CH3-CHX-CH=CH-CHCl-CH35-Chloro-2-X-3-hexene
1,4-Addition (to C1-C4 system)C1CH3-CH=CH-CHX-CHCl-CH31-Chloro-4-X-2-hexene

Table 1: Potential products of free radical addition to this compound. The nomenclature assumes initial attack of X• at C4, followed by H• abstraction at the corresponding position of the allylic radical.

While no specific studies on the radical cyclization of this compound itself are prominently documented, the principles of radical cyclization can be applied. Such reactions typically require a substrate bearing both a radical precursor and a radical acceptor within the same molecule. For this compound to undergo radical cyclization, it would first need to be functionalized with a tethered radical acceptor (e.g., an alkene or alkyne).

The cyclization would be initiated by generating a radical on the appended chain, which could then add intramolecularly to one of the double bonds of the diene system. Alternatively, a radical could be generated on the hexadiene backbone, which could then be trapped by the tethered acceptor. Research on the cyclization of other halo-substituted dienes and alkenes provides a framework for predicting potential outcomes. nih.govnih.gov For example, copper-catalyzed atom transfer radical cyclization (ATRC) of N-allyl-haloacetamides is a well-established method for synthesizing nitrogen heterocycles. nih.gov

A hypothetical scenario could involve a derivative of this compound, such as N-allyl-(1-chloro-2,4-hexadienyl)amine. Generation of a radical at the carbon bearing the chlorine atom (via a reagent like a tin hydride or through a transition-metal-mediated process) could lead to an intramolecular cyclization. The regioselectivity of the ring closure would be governed by Baldwin's rules, with 5-exo cyclizations generally being kinetically favored over 6-endo pathways.

Transition Metal-Catalyzed Transformations

The vinyl chloride functionality in this compound makes it a suitable substrate for a variety of transition metal-catalyzed cross-coupling reactions. The C-Cl bond can be activated by a low-valent transition metal catalyst, typically a palladium(0) complex, initiating a catalytic cycle.

Heck Reaction: The Heck reaction couples a vinyl halide with an alkene in the presence of a palladium catalyst and a base. sctunisie.org Reacting this compound with an alkene like styrene (B11656) or methyl acrylate (B77674) would be expected to yield a substituted triene. The reaction typically proceeds with retention of the double bond geometry of the vinyl halide.

Suzuki Reaction: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like a boronic acid) with an organic halide. libretexts.orgresearchgate.net The coupling of this compound with an arylboronic acid, such as phenylboronic acid, would produce a phenyl-substituted hexadiene. This reaction is known for its high functional group tolerance and generally mild conditions.

Sonogashira Reaction: The Sonogashira reaction couples a vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction would convert this compound into a conjugated enyne by coupling it with an alkyne like phenylacetylene.

The table below summarizes typical conditions for these cross-coupling reactions as they would apply to this compound.

ReactionCoupling PartnerTypical Catalyst SystemTypical Base/SolventExpected Product Structure
HeckStyrenePd(OAc)2, PPh3Et3N / DMFC6H5-CH=CH-CH=CH-CH=CH-CH3
SuzukiPhenylboronic AcidPd(PPh3)4Na2CO3 (aq) / TolueneC6H5-CH=CH-CH=CH-CH2-CH3
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuIEt3N / THFC6H5-C≡C-CH=CH-CH=CH-CH3

Table 2: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of this compound.

This compound can serve as a monomer in both radical and coordination polymerization. The presence of the conjugated diene system allows for polymerization, while the chlorine atom can influence the catalytic process and the properties of the resulting polymer.

Radical Polymerization: Research has indicated that this compound can be used to create copolymers via radical polymerization techniques. The resulting polymers may exhibit enhanced thermal stability and mechanical properties due to the incorporation of the chlorinated diene units. The polymerization would proceed via the typical initiation, propagation, and termination steps of a radical chain reaction.

Coordination Polymerization: Ziegler-Natta catalysts are widely used for the polymerization of dienes like butadiene and isoprene. libretexts.orglibretexts.org Studies have shown that organochlorine compounds can act as crucial modifying agents or components in Ziegler-Natta systems based on metals like titanium, vanadium, or neodymium. bohrium.commdpi.comrjsvd.com The chlorine atom can become part of the active catalytic center, influencing its activity and stereospecificity. While Ziegler-Natta catalysts are generally ineffective for polymerizing vinyl chloride due to competing radical pathways, their application to a conjugated diene containing a vinyl chloride moiety like this compound presents an interesting case. The catalyst would primarily interact with the diene system, potentially leading to a stereoregular polymer. Palladium-based catalysts, known for the polymerization of norbornene and other functionalized olefins, could also be investigated for the polymerization of this compound. acs.orgacs.orgresearchgate.net

Polymerization MethodTypical Catalyst/InitiatorKey Features
Free Radical PolymerizationAIBN, Benzoyl PeroxideForms copolymers; properties influenced by chlorine content.
Ziegler-Natta PolymerizationTiCl4/Al(Et)3; Nd-based systemsPotential for stereoregular polymer (e.g., 1,4-cis or 1,4-trans). Chlorine atom may integrate into or modify the active site.
Palladium-Catalyzed PolymerizationCationic Pd(II) complexesPotential for vinyl addition polymerization, similar to functionalized olefins like norbornene.

Table 3: Potential Polymerization Methods for this compound.

Cyclometallation Reactions

Cyclometallation is a pivotal reaction in organometallic chemistry, involving the intramolecular activation of a C-H bond by a metal center that is already coordinated to the molecule through a different donor atom, leading to the formation of a stable metallacycle. For diene ligands, this process can occur through various pathways, often involving the activation of an allylic or vinylic C-H bond. While this compound, with its conjugated diene system and terminal chlorine atom, presents a promising substrate for such transformations, specific, well-documented examples of its cyclometallation are not extensively covered in peer-reviewed literature. However, the reactivity of related diene and organohalide systems with transition metals such as palladium, rhodium, and iridium allows for an informed discussion of its potential reactivity.

The conjugated diene moiety of this compound can coordinate to a metal center in several fashions (e.g., η² or η⁴). Following initial coordination, intramolecular C-H activation can occur. For instance, palladium(II) complexes are well-known to undergo cyclometallation. The reaction of a diene with a palladium(II) salt can lead to a (π-allyl)palladium intermediate, which is a common precursor to cyclometalated products. The presence of the chlorine atom on this compound could also facilitate oxidative addition of the C-Cl bond, a common reaction with low-valent metal centers like Ni(0) or Pd(0), which can lead to different organometallic species compared to C-H activation.

Research on related systems provides insight into potential cyclometallation pathways. For example, rhodium(I) and iridium(I) complexes are known to react with substituted dienes and arenes to form stable cyclometalated products, often through the activation of aromatic or vinylic C(sp²)-H bonds. Studies on various phosphine-diene ligands have shown that the metal can insert into a C-H bond of the diene backbone to form a stable five- or six-membered metallacycle.

Table 1: Potential Cyclometallation Pathways for this compound with Transition Metal Catalysts

Metal Precursor Example Potential Pathway Intermediate/Product Type Relevant Analogy
Pd(OAc)₂ C-H Activation (π-Allyl)palladium complex Palladium-catalyzed oxidation of 1,3-dienes
[Rh(COD)Cl]₂ C-H Activation Rhodacycle Cyclometallation of phenylpyridines with Rh(I)
[Ir(COD)Cl]₂ C-H Activation Iridacycle Double cyclometallation with dinaphthyl phosphines
Ni(COD)₂ / Pd(dba)₂ C-Cl Oxidative Addition η³-Hexadienylmetal chloride Cross-coupling reactions of aryl halides

This table is illustrative and based on the reactivity of analogous systems, as direct studies on this compound are not widely reported.

The interplay between C-H activation and C-Cl activation would be a key point of investigation. The choice of metal, its oxidation state, and the accompanying ligands would likely determine the selectivity between these two pathways. For example, more electron-rich, low-valent metals might favor oxidative addition of the C-Cl bond, whereas higher-valent, more electrophilic metal centers could favor C-H activation or electrophilic attack on the diene.

Isomerization and Rearrangement Catalysis

The catalytic isomerization of dienes is a fundamentally important and well-studied process in organic synthesis, often driven by transition metal catalysts. These reactions can include the migration of double bonds, geometric isomerization (cis/trans), and skeletal rearrangements. For this compound, a conjugated diene, several catalytic transformations are conceivable, although specific research on this substrate is limited. The general behavior of related hexadienes in the presence of catalysts provides a strong basis for predicting its reactivity.

Double Bond Migration and Conjugation: Catalysts based on rhodium, nickel, and palladium are highly effective for the isomerization of dienes. For instance, non-conjugated dienes like 1,4-hexadiene (B1233536) or 1,5-hexadiene (B165246) are readily isomerized into conjugated systems, such as 2,4-hexadiene, as the latter is thermodynamically more stable. Since this compound is already conjugated, catalytic activity might lead to an equilibrium mixture with other isomers, such as 1-chloro-1,3-hexadiene or 2-chloro-2,4-hexadiene, through a series of metal-hydride addition and β-hydride elimination steps. Rhodium complexes, in particular, are known to catalyze the isomerization of olefins via the formation of metal hydride species.

Geometric Isomerization: The double bonds at the C2 and C4 positions of this compound can exist in different geometric configurations (E/Z). Transition metal catalysts can facilitate the interconversion between these stereoisomers. For example, thermal or catalytic processes are known to isomerize mixtures of 1,4-dienes to their equilibrium cis/trans compositions. A similar process would be expected for this compound, with the catalyst promoting rotation around the carbon-carbon single bond in a π-allyl intermediate.

Skeletal Rearrangements: More drastic rearrangements are also possible. Nickel-based catalysts have been shown to promote skeletal rearrangements of 1,4-dienes. Under specific catalytic conditions, this compound could potentially undergo cyclization reactions to form substituted cyclopentene (B43876) derivatives, a reaction observed for other 1,5- and 1,4-hexadienes under the influence of certain organolanthanide or other transition metal catalysts.

The chlorine substituent is expected to influence the reactivity of the diene by altering its electronic properties. This can affect the rate and selectivity of coordination to the metal center and subsequent migratory insertions or eliminations.

Table 2: Potential Catalytic Isomerization and Rearrangement Reactions of this compound

Catalyst System Reaction Type Potential Product(s) Mechanistic Pathway
Rhodium Complexes (e.g., [Rh(COD)Cl]₂) Double Bond Migration 1-Chloro-1,3-hexadiene, 2-Chloro-2,4-hexadiene Metal hydride addition/elimination
Palladium Complexes (e.g., Pd(OAc)₂) Geometric Isomerization Mixture of (E,E), (E,Z), (Z,E), (Z,Z) isomers π-Allyl intermediate formation and rotation
Nickel Complexes (e.g., [(NHC)₂Ni]) Skeletal Rearrangement Chloro-methyl-cyclopentene derivatives Cyclometallation/reductive elimination
Organolanthanide Complexes Cyclization/Isomerization Methylenecyclopentane derivatives Hydride-mediated cyclization

This table outlines potential reactions based on established catalysis of related dienes. Specific outcomes for this compound would require empirical investigation.

Computational and Advanced Spectroscopic Approaches in the Study of 1 Chloro 2,4 Hexadiene

Computational Chemistry Methodologies

Computational chemistry serves as a powerful tool for investigating the fundamental characteristics of 1-chloro-2,4-hexadiene. Through various theoretical models, researchers can predict its geometry, electronic structure, and reactivity, as well as simulate its dynamic behavior and reaction pathways.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying organic molecules like this compound. researchgate.net By approximating the electron density of the molecule, DFT methods, such as the widely used B3LYP functional with basis sets like 6-311++G(d,p), can accurately calculate its electronic structure and predict its reactivity. researchgate.netdergipark.org.tr

Geometry optimizations using DFT can determine the most stable three-dimensional structure of this compound, providing precise bond lengths and angles. For related organic polychlorides, DFT calculations have been successfully used to perform geometry optimizations and analyze their electronic properties. scispace.com These calculations are crucial for understanding how the chlorine substituent influences the conjugated diene system.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions involving this compound. This involves locating and characterizing transition states, which are the energy maxima along a reaction coordinate. researchgate.net For instance, in the electrocyclic ring-opening of the isomeric 1-chlorobicyclo[2.2.0]hexadiene, computational studies have identified distinct con-rotatory and dis-rotatory transition states, calculating the activation energy for the conversion to 1-chlorobenzene to be approximately 29.97 kcal/mol. uu.nl Such analyses reveal the kinetic feasibility of a reaction and the preferred mechanistic pathway.

The energetics of reactants, intermediates, transition states, and products can be plotted on a potential energy surface diagram, providing a comprehensive view of the reaction mechanism. researchgate.netacs.org For example, the study of Diels-Alder reactions involving similar dienes shows how DFT can delineate the energy profile, including the identification of intermediates and multiple transition states. researchgate.net

Table 1: Representative Calculated Energetic Data for a Related Reaction

Species Description Calculated Relative Energy (kcal/mol)
1-chlorobicyclo[2.2.0]hexadiene Reactant 77.81
TS4 (con-rotatory) Transition State 107.78
1-chlorobenzene Product 0.00
Activation Energy (TS4 - Reactant) 29.97

Data derived from studies on the electrocyclic ring opening of 1-chlorobicyclo[2.2.0]hexadiene. uu.nl

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. The energy and symmetry of these orbitals dictate how this compound interacts with other reagents. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. dergipark.org.tr

For chlorinated organic molecules, DFT studies indicate that the LUMO often features a significant contribution from the antibonding (σ*) orbitals of the carbon-chlorine bond. scispace.com This suggests that nucleophilic attack might lead to the cleavage of the C-Cl bond. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. dergipark.org.tr In reactions such as the Diels-Alder cycloaddition, the relative energies of the diene's HOMO and the dienophile's LUMO (and vice versa) determine whether the reaction proceeds via a normal or inverse electron-demand mechanism. researchgate.net Furthermore, electronic excitation, such as through UV irradiation, promotes an electron from the HOMO to the LUMO, altering their symmetries and consequently changing the stereochemical outcome of pericyclic reactions. libretexts.org

Molecular Dynamics (MD) simulations provide a means to explore the conformational flexibility and dynamic behavior of this compound over time. mdpi.comlidsen.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals how the molecule moves, vibrates, and changes its shape. uzh.ch

These simulations are invaluable for understanding the conformational landscape, identifying the most populated conformers, and the energy barriers between them. Ab initio MD (AIMD), which combines MD with on-the-fly electronic structure calculations, offers a particularly powerful approach for modeling reaction dynamics without pre-defined reaction coordinates. uzh.ch Trajectory analyses from MD simulations can uncover complex reaction mechanisms, such as ambimodal transition states where a single transition state can lead to two different products. comporgchem.com This dynamic perspective is crucial for reactions where statistical transition state theory may not fully capture the product distribution. comporgchem.com

Beyond DFT, other quantum chemical methods are employed to refine the understanding of reaction energetics and the nature of reactive intermediates. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or multireference methods like CASSCF, can provide more accurate energies, especially for systems with significant electron correlation or for excited states. uu.nlacs.org

These methods are crucial for validating DFT results and for studying reaction pathways where DFT might be less reliable. For example, calculations on the electrocyclic ring-opening of a substituted Dewar benzene, a structural isomer, utilized the MRCI/6-311G//CASSCF(6,6)/6-311G level of theory to accurately describe the energetics of the con-rotatory and dis-rotatory pathways. uu.nl Such studies provide benchmark data on activation energies and the stability of intermediates, offering a detailed, quantitative picture of the reaction mechanism. uu.nlresearchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Advanced Spectroscopic Characterization Methodologies for Structural and Mechanistic Elucidation

While computational methods provide theoretical predictions, advanced spectroscopic techniques are essential for the experimental validation of structure and the elucidation of reaction mechanisms.

A combination of spectroscopic methods is typically employed for the comprehensive characterization of this compound and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the carbon skeleton and the position of the chlorine atom and double bonds. Infrared (IR) spectroscopy can confirm the presence of specific functional groups, with the C-Cl stretching vibration typically appearing in the 550–650 cm⁻¹ region of the spectrum.

For mechanistic studies, techniques such as time-resolved spectroscopy can be used to detect and characterize transient intermediates. In photochemical reactions, fluorescence quenching studies and kinetic analysis can help identify the involvement of exciplexes or radical ions as key intermediates. researchgate.net The formation of stable complexes, for instance with transition metals like palladium, can be used to isolate and characterize intermediates in catalytic cycles, often using X-ray crystallography for definitive structural proof. researchgate.netd-nb.info

Table 2: Spectroscopic Techniques for the Characterization of this compound

Technique Information Provided
¹H & ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C, C-Cl stretches).
Mass Spectrometry (MS) Molecular weight and fragmentation pattern. d-nb.info
UV-Vis Spectroscopy Information on the conjugated π-electron system.
X-Ray Crystallography Definitive 3D molecular structure of solid-state derivatives or complexes. d-nb.info
Time-Resolved Spectroscopy Detection and characterization of short-lived reaction intermediates.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and type of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular puzzle. scribd.comuobasrah.edu.iqiranchembook.ir Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the precise connectivity of atoms.

¹H NMR would show distinct signals for the terminal methyl group, the four olefinic protons, and the methylene (B1212753) group adjacent to the chlorine atom. The chemical shifts and coupling constants of the olefinic protons would provide initial clues about the double bond configurations.

¹³C NMR would reveal six distinct carbon signals, corresponding to one methyl, one methylene, and four sp² hybridized (olefinic) carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the entire spin system from the terminal methyl group (H6) through the diene system (H5, H4, H3, H2) to the chloromethyl group (H1). scribd.com

HSQC spectra correlate each proton with its directly attached carbon, unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. scribd.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary based on stereoisomer and solvent.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D NMR Correlations
1 (-CH₂Cl)~4.1~45COSY: H2; HMBC: C2, C3
2 (=CH-)~5.7~130COSY: H1, H3; HMBC: C1, C4
3 (=CH-)~6.2~128COSY: H2, H4; HMBC: C1, C5
4 (=CH-)~5.8~135COSY: H3, H5; HMBC: C2, C6
5 (=CH-)~5.5~125COSY: H4, H6; HMBC: C3, C4
6 (-CH₃)~1.7~18COSY: H5; HMBC: C4, C5

This compound can exist as four different geometric isomers: (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). Determining the specific stereochemistry of a given sample is a critical challenge that can be addressed by NMR. jove.com

The magnitude of the vicinal coupling constants (³J) between the olefinic protons in the ¹H NMR spectrum is a primary indicator of double bond geometry. Generally, a large coupling constant (³J ≈ 12–18 Hz) is characteristic of a trans (E) configuration, while a smaller coupling constant (³J ≈ 6–12 Hz) suggests a cis (Z) configuration.

For a definitive assignment, the Nuclear Overhauser Effect (NOE) is utilized, typically through a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This technique detects spatial proximity between protons. For example, in a (2Z,4E)-isomer, an NOE would be expected between the protons on C2 and C3. Conversely, in a (2E,4E)-isomer, no such correlation would be observed, but a correlation between H2 and H4 might be possible. By systematically analyzing the NOE correlations, the relative orientation of all substituents along the diene backbone can be determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. These two methods are often used in a complementary fashion, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. uobasrah.edu.iqcovalentmetrology.com

Key expected vibrational frequencies include:

C-H stretching: Alkenyl C-H stretches appear above 3000 cm⁻¹, while alkyl C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=C stretching: The conjugated diene system will give rise to characteristic C=C stretching bands, typically in the 1600-1670 cm⁻¹ region. Often, two distinct bands are observed, corresponding to symmetric and asymmetric stretching of the two double bonds.

C-Cl stretching: A strong absorption corresponding to the C-Cl bond stretch is expected in the lower frequency region of the FT-IR spectrum, typically between 550 and 650 cm⁻¹.

C-H bending: Out-of-plane (o.o.p.) C-H bending modes for the double bonds provide further information on their substitution pattern and stereochemistry, typically appearing in the 700-1000 cm⁻¹ range.

Computational DFT calculations on related molecules like trans,trans-2,4-hexadiene have been used to perform detailed vibrational assignments, which can serve as a reliable guide for interpreting the spectra of its chlorinated derivative. iu.edu.sa

Table 2: Principal Vibrational Modes for this compound Note: Frequencies are approximate and based on characteristic ranges for the specified functional groups.

Vibrational ModeApproximate Frequency (cm⁻¹)Expected Intensity (IR/Raman)
Alkenyl C-H Stretch3010 - 3095Medium / Medium
Alkyl C-H Stretch2850 - 2960Medium / Strong
Conjugated C=C Stretch1600 - 1670Medium-Strong / Strong
CH₂/CH₃ Bending1375 - 1465Medium / Medium
Alkenyl C-H Bend (o.o.p.)700 - 1000Strong / Weak
C-Cl Stretch550 - 650Strong / Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₆H₉Cl. nih.gov The monoisotopic mass would be calculated as 116.039278 Da.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the two stable isotopes of chlorine, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two peaks for the molecular ion ([M]⁺) and for any fragment containing the chlorine atom. These peaks will be separated by 2 mass-to-charge units (m/z) and will have a characteristic intensity ratio of approximately 3:1 ([M]⁺ : [M+2]⁺). chemguide.co.uk This pattern is a definitive indicator of the presence of a single chlorine atom in the ion.

The fragmentation pattern provides structural information based on the stability of the resulting carbocations and radicals. libretexts.org For this compound, likely fragmentation pathways include:

Loss of a chlorine radical: Cleavage of the C-Cl bond would yield a hexadienyl cation at m/z 81. This is often a favorable pathway.

Allylic cleavage: Fission of the C5-C6 bond could result in the loss of a methyl radical (•CH₃) to form a stable, delocalized chlorodienyl cation at m/z 101.

Other fragmentations: Various other cleavages of the hydrocarbon backbone can occur, leading to smaller fragment ions. The fragmentation of the parent hydrocarbon, 2,4-hexadiene (B1165886), shows a base peak at m/z 67, corresponding to the loss of a methyl group, indicating the stability of the resulting C₅H₇⁺ cation. nist.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment IonNeutral Loss
116118[C₆H₉Cl]⁺- (Molecular Ion)
101103[C₅H₆Cl]⁺•CH₃
81-[C₆H₉]⁺•Cl
7779[C₃H₂Cl]⁺•C₃H₇

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy is particularly well-suited for studying conjugated systems like this compound because the delocalized π-electrons are readily promoted to higher energy levels by absorbing light in the ultraviolet-visible range. scribd.com The primary electronic transition observed is a π → π* transition, where an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). adpcollege.ac.in

The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and substitution on the diene system. The λmax for this compound can be estimated using Woodward-Fieser rules, which provide a systematic way to predict the absorption wavelength. For the parent 2,4-hexadiene, the observed λmax is 227 nm. uomustansiriyah.edu.iqscribd.com The presence of a chlorine atom on C1 is expected to cause a small bathochromic (red) shift to a slightly longer wavelength.

The calculation based on Woodward-Fieser rules for an acyclic diene would be as follows:

Base value for a heteroannular or acyclic diene: 214 nm

Increment for two alkyl substituents (the C6 methyl group and the C1-C2 bond): 2 x 5 nm = +10 nm

Increment for an exocyclic double bond (if applicable, depending on conformation): +5 nm

Increment for a chlorine substituent at the α-position: +5 nm

This leads to a predicted λmax in the range of 229-234 nm, which aligns well with the value for the parent diene and confirms the presence of the conjugated π-system. uomustansiriyah.edu.iq

Table 4: UV-Vis Spectroscopy Data for this compound

ParameterValue / Description
Electronic Transitionπ → π*
ChromophoreConjugated diene
Predicted λmax~229 nm
Effect of ConjugationShifts λmax to a longer wavelength compared to an isolated diene (e.g., 1,5-hexadiene (B165246) absorbs at ~178 nm). uomustansiriyah.edu.iq

Strategic Applications of 1 Chloro 2,4 Hexadiene in Complex Chemical Synthesis

As a Key Building Block in Total Synthesis of Natural Products

The conjugated diene structure of 1-chloro-2,4-hexadiene is a key feature found in numerous natural products. While direct total synthesis examples starting from this compound are not extensively documented in the provided results, the reactivity of the closely related 2,4-hexadiene (B1165886) scaffold is well-established in the synthesis of complex natural molecules, illustrating the potential pathways for its chlorinated analogue.

Precursor in the Synthesis of Specialized Monomers for Advanced Materials

The reactivity of this compound makes it a candidate for the development of new polymers and advanced materials. Its ability to act as a monomer allows for the creation of polymers with unique properties.

Design and Synthesis of Novel Polymer Precursors

This compound has been utilized as a monomer in radical polymerization to create copolymers. These polymers are noted for their potential applications in materials science, attributed to enhanced mechanical properties and thermal stability. The presence of the chlorine atom and the diene system in the monomer unit can be exploited to introduce specific functionalities into the resulting polymer chain, paving the way for the design of advanced materials. The general utility of chlorinated dienes in polymer chemistry is also seen with related compounds, which are used to produce materials such as chlorinated rubber for coatings and adhesives. ontosight.ai

Table 1: Polymerization Application of this compound

Application AreaPolymerization MethodResulting Polymer TypeNoted PropertiesSource
Materials ScienceRadical PolymerizationCopolymerEnhanced mechanical properties, thermal stability

Intermediate in the Preparation of Complex Organic Molecules

As an important intermediate in organic synthesis, this compound's utility stems from its capacity to undergo various addition reactions to form more complex molecules. The conjugated diene system can react with electrophiles in both 1,2- and 1,4-addition patterns depending on the reaction conditions, allowing for selective synthesis of different functionalized compounds. gauthmath.com

Synthesis of Pharmaceutical Intermediates

The structural motifs present in this compound are relevant to the synthesis of pharmacologically active molecules. Research has pointed to its potential application in medicinal chemistry as a precursor for anti-cancer agents. The diene structure is capable of interacting with biological macromolecules, and compounds derived from this diene have been investigated for their activity against cancer cells, drawing on their structural similarities to known therapeutic agents. The reactivity of the chlorine atom allows for its substitution, making it a handle for attaching the molecule to other fragments in the synthesis of complex pharmaceutical targets. smolecule.com Similarly, other chlorinated dienes are recognized as potential intermediates in the synthesis of pharmaceuticals that specifically require chlorinated precursors. ontosight.aiontosight.ai

Table 2: Synthetic Utility of this compound

Reaction TypeReactivity FeaturePotential ApplicationSource
Electrophilic AdditionParticipates in 1,2- and 1,4-addition reactionsSynthesis of various organic compounds with specific functional groups
Nucleophilic SubstitutionReactive chlorine atomPrecursor for anti-cancer agents and other pharmaceutical compounds
PolymerizationActs as a monomerCreation of copolymers for materials science

Synthesis of Agrochemical Intermediates

The imperative for developing new and effective agrochemicals to ensure global food security has driven chemists to explore novel molecular scaffolds. This compound and its derivatives have emerged as important intermediates in the synthesis of certain classes of pesticides, including insecticides and herbicides. smolecule.com The reactivity of the diene and the chloro group allows for the construction of various agrochemically active structures. ontosight.ai While the direct application of this compound is a subject of ongoing research, its role as a precursor is exemplified in the synthesis of compounds with potential pesticidal activity.

One notable application is the use of substituted chloro-hexadiene derivatives in the synthesis of cyclopropanecarboxylates. These structures are of significant interest as they form the core of pyrethroid insecticides, which are synthetic analogs of the naturally occurring insecticidal compound pyrethrin, found in chrysanthemums. A specific example involves the use of 5-methyl-2-chloro-2,4-hexadiene as a key intermediate in the synthesis of a compound structurally related to chrysanthemic acid. researchgate.net This underscores the potential of chlorohexadiene scaffolds in constructing the complex cyclopropane (B1198618) rings essential for the insecticidal activity of this class of compounds.

The general synthetic utility of chlorinated dienes in agrochemical research is further supported by the exploration of related structures, such as 2-chloro-1,5-hexadiene, in the production of pesticides and herbicides. smolecule.com Moreover, heavily chlorinated hexadiene derivatives, like 3,3,4,4-tetrachloro-2,5-bis(chloromethyl)hexa-1,5-diene, have been investigated for their intrinsic toxicity to certain organisms, highlighting the potential of this class of compounds in agricultural pest control. ontosight.ai

The development of novel fungicides is another area where chloro-alkene and triazole-containing compounds play a significant role. For instance, the fungicide prothioconazole, a broad-spectrum systemic fungicide, is synthesized from intermediates derived from chloro-ketones and 1,2,4-triazole. bibliotekanauki.pl While not a direct application of this compound, this demonstrates the importance of chlorinated building blocks in the synthesis of modern agrochemicals. The fungicidal potential of various synthetic compounds is often evaluated against common plant pathogens like Botrytis cinerea. researchgate.net

Table 1: Examples of Agrochemical-Related Syntheses Involving Chlorinated Dienes and Related Structures

Starting Material/IntermediateTarget Compound Class/ExampleAgrochemical Relevance
5-Methyl-2-chloro-2,4-hexadiene3-(2-chloro-1-propenyl)-2,2-dimethylcyclopropanecarboxylate derivativePrecursor to pyrethroid-like insecticides
2-Chloro-1,5-hexadieneGeneral pesticides and herbicidesBuilding block for various agrochemicals
3,3,4,4-Tetrachloro-2,5-bis(chloromethyl)hexa-1,5-dieneInvestigated for direct pesticidal usePotential for pest control applications
2-Chloro-1-(1-chlorocyclopropyl)ethanoneProthioconazole (via key intermediate)Broad-spectrum fungicide

Role in the Development of Novel Synthetic Reagents and Catalysts

The electron-rich diene system and the reactive carbon-chlorine bond of this compound make it an attractive substrate for the development of new synthetic reagents and catalysts. Its ability to participate in organometallic and substitution reactions opens avenues for creating bespoke molecules that can facilitate or catalyze chemical transformations with high efficiency and selectivity.

A key area of application is in coordination chemistry, where this compound can act as a ligand for transition metals. It has been utilized in the formation of complexes with metals such as molybdenum and tungsten. The diene moiety can coordinate to the metal center, while the chloro-substituent provides a handle for further functionalization or for influencing the electronic properties of the resulting metal complex. The ability of dienes to act as ligands is a well-established principle in organometallic chemistry, with diene-rhodium complexes, for example, being important catalysts for various transformations. ontosight.aigoogle.comacs.org

Furthermore, the reactive chloride in this compound allows for its use in the synthesis of more elaborate ligands, such as phosphines. Phosphine (B1218219) ligands are ubiquitous in catalysis, and their steric and electronic properties can be finely tuned to control the outcome of a reaction. A common strategy for synthesizing phosphine ligands involves the reaction of an organometallic phosphide (B1233454) reagent with an alkyl or aryl halide. beilstein-journals.orgrsc.org In this context, this compound could serve as the electrophile, reacting with a metal phosphide (e.g., lithium diphenylphosphide or potassium diphenylphosphide) to introduce a phosphine group onto the hexadiene backbone. rsc.orgresearchgate.net This would generate a novel phosphine ligand bearing a conjugated diene, which could then be used to create new catalysts with unique reactivity. The synthesis of P,N-heterocyclic phosphine ligands, which have shown exceptional performance in organometallic catalysis, often involves the reaction of chlorophosphines with nitrogen-containing nucleophiles or the reaction of chloro-substituted heterocycles with metal phosphides. beilstein-journals.org

The development of novel gold catalysts is another area where ligands derived from precursors like this compound could be impactful. Gold catalysis has emerged as a powerful tool in organic synthesis, and the design of new ligands is crucial for expanding its scope and efficiency. nih.govd-nb.info For instance, biphenyl-2-phosphine-based ligands have been shown to be highly effective in gold-catalyzed reactions. nih.gov The synthesis of such ligands often involves the coupling of organometallic reagents with halogenated precursors.

Table 2: Potential Pathways for Developing Reagents and Catalysts from this compound

Reagent/Catalyst TypeSynthetic StrategyPotential Application
Transition Metal ComplexesDirect coordination of this compound to a metal center (e.g., Mo, W, Rh)Homogeneous catalysis (e.g., hydrogenation, hydroformylation)
Novel Phosphine LigandsNucleophilic substitution of the chloride with a metal phosphide (e.g., KPPh₂)Ligand for cross-coupling reactions, asymmetric catalysis
Organometallic ReagentsReaction with a highly reactive metal (e.g., Mg, Li) to form a Grignard or organolithium reagentNucleophilic diene synthon for carbon-carbon bond formation

Emerging Research Frontiers and Methodological Advancements Pertaining to 1 Chloro 2,4 Hexadiene

Exploration of Photochemical Transformations

Photochemistry offers a powerful tool for accessing unique chemical transformations that are often inaccessible under thermal conditions. For conjugated dienes like 1-chloro-2,4-hexadiene, photochemical reactions can lead to a variety of valuable products. researchgate.netscribd.com A primary area of exploration is photochemical electrocyclization. Ultraviolet irradiation of a conjugated polyene excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), altering the orbital symmetry and consequently the stereochemical outcome of the reaction. libretexts.orgopenstax.org

For instance, the parent compound, (2E,4E)-2,4-hexadiene, undergoes a conrotatory cyclization when heated but a disrotatory cyclization under photochemical conditions to yield cis-3,4-dimethylcyclobutene. openstax.orgpressbooks.pub The presence of the chloro-substituent in this compound is expected to influence the electronic properties and reactivity in these transformations, potentially opening pathways to novel chlorinated cyclobutene (B1205218) derivatives. masterorganicchemistry.com

Reaction TypeConditionNumber of π ElectronsStereochemical OutcomeExample Product from (2E,4E)-2,4-hexadiene
ElectrocyclizationThermal (Heat)4Conrotatorytrans-3,4-dimethylcyclobutene
ElectrocyclizationPhotochemical (UV Light)4Disrotatorycis-3,4-dimethylcyclobutene

This table illustrates the differing stereochemical outcomes for the electrocyclization of a 4π-electron system like 2,4-hexadiene (B1165886) under thermal versus photochemical conditions, based on Woodward-Hoffmann rules. openstax.orgpressbooks.pubimperial.ac.uk

Another frontier is the use of visible-light photocatalysis, which employs photosensitizers to enable reactions like [2+2] cycloadditions under milder conditions than direct UV irradiation. researchgate.netnih.gov This approach could allow this compound to react with various alkenes, forming complex vinylcyclobutane structures while preserving sensitive functional groups. researchgate.netnih.gov Furthermore, diene-induced photodechlorination, a process observed with chloroaromatics, represents another potential photochemical pathway that could be investigated for this compound. acs.org

Electrochemistry in Synthesis and Mechanistic Studies

Organic electrochemistry is experiencing a renaissance, providing a sustainable and powerful alternative to conventional reagent-based redox reactions. organic-chemistry.org For this compound, electrochemical methods could be applied for both synthesis and mechanistic investigations. The electrochemical reduction of the carbon-chlorine bond is a key area of interest. At a cathode, organohalides can be reduced to form reactive intermediates. researchgate.net In the case of this compound, controlled-potential reduction could lead to the selective cleavage of the C-Cl bond, generating radical or anionic species that could be trapped by electrophiles or undergo dimerization and cyclization reactions.

Electrochemical synthesis can also be used to build more complex molecules from diene precursors. For example, methods developed for the electrochemical reduction of 1,4-diphosphoniacyclohexa-2,5-diene salts could be conceptually adapted, showcasing how electrochemistry can modify cyclic systems without cleavage. rsc.org While direct studies on this compound are limited, research on related structures provides a roadmap for future exploration.

Electrochemical ApproachPotential Transformation of this compoundPotential Product Class
Cathodic Reduction Reductive cleavage of C-Cl bond, followed by protonationHexadienes
Cathodic Reduction with Trapping Agent Reductive cleavage of C-Cl bond, followed by reaction with an electrophile (e.g., CO₂)Carboxylic acids
Anodic Oxidation Oxidation of the diene system, followed by nucleophilic attackFunctionalized dienes (e.g., diacetates)
Paired Electrolysis Simultaneous oxidation at the anode and reduction at the cathodeBifunctionalized products

This table outlines hypothetical synthetic applications of electrochemistry to this compound, based on established principles of organic electrosynthesis.

Flow Chemistry Applications for Reaction Optimization and Scalability

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch flask, offers numerous advantages for the synthesis and manipulation of compounds like this compound. nih.gov Key benefits include superior heat and mass transfer, enhanced safety, and improved scalability and reproducibility. nih.govdurham.ac.uk

Halogenation and reactions involving organohalides are particularly well-suited for flow chemistry. nih.gov The precise temperature control possible in microreactors allows for the safe handling of highly exothermic reactions, improving selectivity and preventing thermal runaway. nih.gov The synthesis of this compound itself, or its subsequent reactions, could be optimized for higher yield and purity using a flow setup.

Furthermore, flow chemistry is exceptionally compatible with photochemical and electrochemical methods. organic-chemistry.orgnih.gov A photochemical flow reactor ensures uniform irradiation of the reaction mixture, which can dramatically improve the efficiency and yield of light-induced transformations compared to batch reactors, where light penetration is often poor. nih.govvapourtec.com Similarly, electrochemical flow cells can be designed for efficient, continuous production, overcoming limitations of mass transport often seen in batch electrochemical setups.

ParameterBatch ReactorFlow ReactorAdvantage in Flow for this compound Chemistry
Heat Transfer Poor; potential for hot spotsExcellent; high surface-to-volume ratioSafer handling of exothermic reactions (e.g., halogenation); improved selectivity. nih.gov
Mass Transfer Often limited by stirringExcellent; rapid mixingImproved reaction rates and yields, especially in multiphasic systems.
Safety Large volumes of hazardous materialsSmall reaction volumes at any given timeReduced risk when handling reactive intermediates or toxic reagents. durham.ac.uk
Scalability Difficult; requires re-optimizationStraightforward; run for longer timeSeamless transition from laboratory discovery to larger-scale production.
Photochemistry Inefficient light penetrationUniform irradiationHigher efficiency and yields for photochemical transformations. nih.gov

This table compares key operational parameters between traditional batch reactors and modern flow chemistry systems, highlighting the potential benefits for reactions involving this compound.

Applications of Data Science and Machine Learning in Reactivity Prediction and Synthetic Route Design

The integration of data science and machine learning (ML) is revolutionizing how chemists predict reaction outcomes and design synthetic pathways. researchgate.net For a molecule like this compound, these computational tools can address several key challenges.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. wikipedia.org QSAR models use statistical methods to correlate molecular descriptors (e.g., electronic properties, size, shape) with experimental outcomes like reactivity or toxicity. nih.govnih.govoup.com For halogenated hydrocarbons, QSAR models can be trained to predict the reactivity of the C-Cl bond under various conditions, helping researchers to select the most promising reaction pathways without extensive trial-and-error experimentation. researchgate.net

Beyond reactivity prediction, neural networks and other ML algorithms are being trained on vast reaction databases to suggest optimal reaction conditions (catalysts, solvents, temperature) and even to propose entire multi-step synthetic routes. acs.orgchemintelligence.comnih.gov Such a model could predict suitable reagents for a desired transformation of this compound or design an efficient synthesis of a complex target molecule starting from it. cmu.edu

ML/Data Science ApplicationDescriptionRelevance to this compound
QSAR/QSPR Modeling Correlates molecular structure with activity or properties using statistical models. wikipedia.orgPredict reactivity of the C-Cl bond, toxicity, or physical properties (e.g., boiling point). nih.govresearchgate.net
Reactivity Prediction Uses ML models (e.g., neural networks) to predict the outcome (yield, selectivity) of a reaction. researchgate.netForecast the success of a novel reaction involving this compound.
Condition Recommendation Suggests optimal solvents, catalysts, and temperatures for a given transformation. chemintelligence.comAccelerate the optimization of synthetic procedures. nih.gov
Retrosynthesis Planning AI algorithms propose multi-step pathways to synthesize a target molecule.Design efficient routes to complex products starting from this compound.

This table summarizes the application of various data science and machine learning techniques in chemistry and their potential utility in the study of this compound.

Development of Novel In Situ Analytical Techniques for Reaction Monitoring

Understanding reaction kinetics and identifying transient intermediates are crucial for optimizing chemical processes. Novel in situ analytical techniques, which monitor reactions in real-time without sample extraction, provide a window directly into the reacting vessel. mpg.de These methods are particularly powerful when combined with flow chemistry systems. beilstein-journals.org

For reactions involving this compound, several spectroscopic techniques are applicable.

Raman Spectroscopy: This technique is highly effective for monitoring changes in chemical bonds, particularly C=C double bonds characteristic of the diene system. mdpi.com It can be used to track monomer consumption during polymerization or the formation of cyclic products. researchgate.netresearchgate.net Its compatibility with fiber-optic probes makes it ideal for integration into flow reactors. tue.nl

NMR Spectroscopy: While traditionally an offline tool, advancements have enabled in situ and online NMR monitoring. mpg.de Flow-NMR setups allow for the direct observation of reaction mixtures as they exit a reactor, providing detailed structural information on reactants, intermediates, and products. rsc.org Ultrafast 2D NMR techniques can even provide complex structural correlations in a single scan, offering deep mechanistic insights in near real-time. univ-nantes.fr

FTIR Spectroscopy: Similar to Raman, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor the concentration of functional groups in real-time and is readily implemented in flow systems. beilstein-journals.org

These techniques enable rapid reaction optimization by allowing chemists to see the effect of changing conditions (e.g., temperature, flow rate) immediately, leading to faster development of robust and efficient synthetic protocols. uiowa.edu

In Situ TechniqueInformation ProvidedAdvantages for this compound
Raman Spectroscopy Vibrational modes (C=C, C-Cl stretches)Excellent for tracking conjugation and polymerization; non-invasive. mdpi.comresearchgate.net
NMR Spectroscopy Detailed molecular structure, quantificationUnambiguous identification of isomers, intermediates, and products. mpg.denih.gov
ATR-FTIR Spectroscopy Functional group concentrationsProvides real-time kinetic data; widely applicable. beilstein-journals.org

This table compares prominent in situ analytical techniques that can be applied to monitor reactions involving this compound in real-time.

Q & A

Basic: What experimental methods are recommended for assessing the antimicrobial activity of 1-Chloro-2,4-hexadiene derivatives?

To evaluate antimicrobial potential, researchers commonly use:

  • Agar Well Diffusion Assays : Measures inhibition zone diameters (IZD) against bacterial/yeast strains. For example, derivatives like morpholine analogs showed IZD values of 15–18 mm against Gram-positive bacteria .
  • Minimum Inhibitory Concentration (MIC) : Determines the lowest compound concentration inhibiting microbial growth. MIC values for chloro derivatives ranged from 8–64 μg/mL, varying with bacterial strain sensitivity .
  • In-Silico Docking : Predicts binding affinity to targets like DNA gyrase. Binding energies (e.g., -4.63 to -5.64 kcal/mol) and ligand efficiency metrics help prioritize candidates .

Advanced: How can molecular docking resolve structure-activity relationships (SAR) for this compound analogs?

Molecular docking identifies key interactions between derivatives and bacterial enzymes (e.g., DNA gyrase):

  • Hydrogen Bonding : Secondary amines and carbonyl groups in derivatives form hydrogen bonds with Thr165 and Asp73 residues in the enzyme’s active site .
  • Steric Effects : Bulky substituents may hinder binding, as seen in CPC analogs lacking interactions with Asn46 due to steric hindrance .
  • Ligand Efficiency : Prioritize derivatives with high binding energy-to-molecular weight ratios. For example, chloro derivatives outperformed ciprofloxacin in ligand efficiency .

Basic: What spectroscopic and crystallographic techniques validate the synthesis of this compound derivatives?

  • X-Ray Crystallography : Resolves bond lengths and angles (e.g., 1-chloro-2,2-(N,N'-dipyrrolyl)ethylene in ) .
  • NMR/FT-IR : Confirms functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹) and purity.
  • Melting Point Analysis : Ensures compound stability and crystallinity .

Advanced: How to address contradictions in antimicrobial data across bacterial strains?

Contradictions arise due to:

  • Gram-Negative vs. Gram-Positive Sensitivity : Chloro derivatives often show higher activity against Gram-positive bacteria (e.g., Bacillus subtilis) due to lipopolysaccharide barriers in Gram-negative species .
  • Strain-Specific Resistance : For example, Streptococcus pneumoniae was resistant to thiophenethyl derivatives (IZD <12 mm) but sensitive to morpholine analogs .
  • Methodological Variability : Standardize MIC protocols (e.g., NCCLS guidelines) and use multiple assays to confirm activity .

Basic: What are the Lipinski criteria for optimizing this compound derivatives as drug candidates?

The Rule of Five evaluates pharmacokinetics:

  • Molecular Weight <500 Da : Ensures membrane permeability.
  • LogP <5 : Balances hydrophobicity for solubility.
  • Hydrogen Bond Donors <5, Acceptors <10 : Derivatives like CPC and CMC met these criteria except for slight deviations in polar surface area (TPSA) .

Advanced: How can enzyme kinetics guide the design of this compound-based inhibitors?

  • Substrate Affinity : Measure KmK_m and VmaxV_{max} for target enzymes (e.g., GSTs). For example, derivatives showed low affinity (Km0.51.2mMK_m \sim 0.5–1.2 \, \text{mM}) but high catalytic efficiency toward glutathione .
  • Competitive vs. Non-Competitive Inhibition : Use Lineweaver-Burk plots to determine inhibition mechanisms.
  • In Silico MD Simulations : Predict binding stability over time, as applied to DNA gyrase inhibitors .

Basic: What safety protocols are critical when handling this compound derivatives?

  • Ventilation : Use fume hoods to avoid inhalation of volatile chloro compounds.
  • PPE : Gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Follow EPA guidelines for halogenated waste .

Advanced: How to optimize synthetic routes for this compound analogs?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions.
  • Solvent Optimization : Use chloroform or DMSO for solubility, as in .
  • Yield Improvement : Adjust stoichiometry (e.g., 1:1.2 molar ratio of precursors) and reaction time (e.g., 48 hrs for cyclization) .

Basic: What computational tools model the 3D structure of this compound derivatives?

  • MOE (Molecular Operating Environment) : Predicts binding modes and ligand efficiency .
  • PyMOL/Discovery Studio : Visualizes protein-ligand interactions (e.g., hydrogen bonds with DNA gyrase) .
  • AutoDock Vina : Calculates binding free energies for prioritization .

Advanced: How does ligand efficiency impact the prioritization of this compound derivatives?

Ligand efficiency (LE) = Binding Energy (kcal/mol)Heavy Atom Count\frac{\text{Binding Energy (kcal/mol)}}{\text{Heavy Atom Count}}. Derivatives with LE >0.3 (e.g., CMC: LE=0.35) are preferred over ciprofloxacin (LE=0.28) for balanced potency and drug-likeness .

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